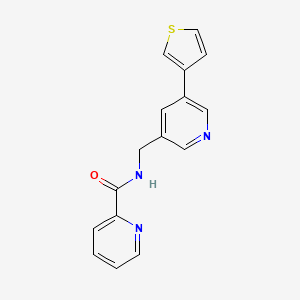

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide” is a complex organic compound that contains a pyridine and thiophene group . These types of compounds are often used in pharmaceutical chemistry .

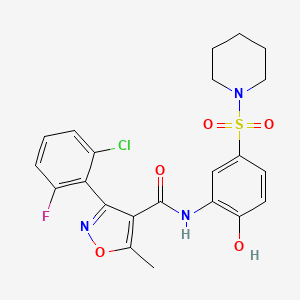

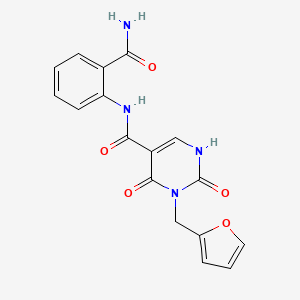

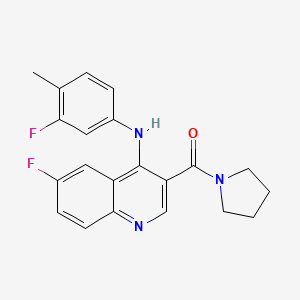

Molecular Structure Analysis

The molecular structure of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide” would likely be complex due to the presence of the pyridine and thiophene groups. These groups are aromatic and would contribute to the stability of the molecule .Scientific Research Applications

Enzyme Inhibition

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide: has been investigated for its potential as an enzyme inhibitor. Enzymes play crucial roles in biological processes, and modulating their activity can have therapeutic implications. Researchers have explored this compound’s ability to inhibit specific enzymes, which could lead to the development of novel drugs or treatments .

Antitumor Activity

The compound has shown promise as an antitumor agent. Antitumor compounds are essential in cancer research, as they target cancer cells while sparing healthy ones. Studies have demonstrated that N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide exhibits antitumor activity, making it a potential candidate for further investigation in cancer therapy .

Anti-Fibrosis Properties

Fibrosis, characterized by excessive tissue scarring, can lead to organ dysfunction. Some derivatives of this compound have displayed better anti-fibrosis activity than existing drugs like Pirfenidone. Researchers are exploring its potential in mitigating fibrotic processes .

Chemosensor Selectivity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide: has been studied as a chemosensor. Chemosensors detect specific metal ions, and selectivity is a critical feature. Researchers have evaluated its ability to selectively bind to various metal ions, including Al^3+, Ba^2+, Cu^2+, and Zn^2+ .

Nucleophilic Attack Sites

The compound’s structure suggests possible nucleophilic attack sites. Understanding these sites is essential for designing reactions and predicting reactivity. Notably, negative charges accumulate around specific atoms (such as O4 and O5 in the sulfonamide group), indicating potential nucleophilic reactivity .

Csp3-H Oxidation

Researchers have explored the direct oxidation of Csp3-H bonds to synthesize aromatic ketonesN-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide derivatives have been investigated in this context, providing insights into mild and efficient C-H activation methods .

Mechanism of Action

The mode of action of such compounds often involves binding with high affinity to multiple receptors, which can lead to changes in cellular processes and biochemical pathways . The pharmacokinetics of these compounds can vary widely, affecting their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability .

The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

properties

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(15-3-1-2-5-18-15)19-9-12-7-14(10-17-8-12)13-4-6-21-11-13/h1-8,10-11H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHJCZMMUZFZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)

![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)

![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)

![3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2500064.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)